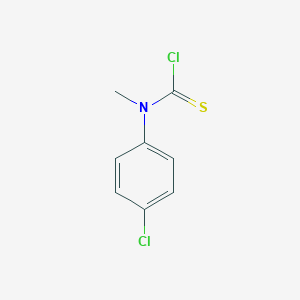

N-(4-Chlorphenyl)-N-methylthiocarbamoylchlorid

Übersicht

Beschreibung

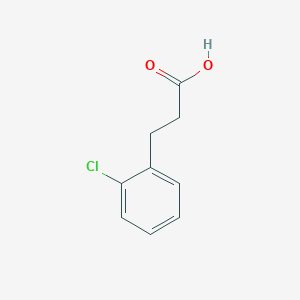

The compound "N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride" is not directly studied in the provided papers. However, related compounds with chlorophenyl groups and thiocarbamoyl moieties have been investigated. For instance, the electronic properties and interaction landscapes of a series of N-(chlorophenyl)pyridinecarboxamides have been probed, which share a chlorophenyl component with the compound of interest . Additionally, the crystal and molecular structure of 1,1-bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one has been elucidated, which includes a 4-chlorophenyl group and methylthio groups, indicating a potential similarity in steric and electronic effects . Moreover, the synthesis and structural characterization of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate has been described, which also contains chlorophenyl moieties and could provide insights into the behavior of chlorine substituents in aromatic systems .

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted pyridinecarbonyl chlorides with aminochlorobenzenes, as seen in the creation of N-(chlorophenyl)pyridinecarboxamides . This suggests that the synthesis of "N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride" could potentially involve a similar reaction between an appropriate pyridinecarbonyl chloride and a methylthio-substituted aminochlorobenzene.

Molecular Structure Analysis

The molecular structure of related compounds shows a range of interactions and conformations. For example, the 1,1-bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one exhibits a highly conjugated and planar structure due to electron delocalization, which could be relevant when considering the planarity and electronic distribution in "N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride" . The crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate also provides insights into the orientation of chlorine atoms in the crystal lattice .

Chemical Reactions Analysis

While the specific chemical reactions of "N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride" are not detailed, the studies of related compounds indicate that intermolecular hydrogen bonding and C-H...O interactions are significant in the crystal packing and stability of these molecules . These types of interactions could also influence the reactivity and interaction profiles of "N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride".

Physical and Chemical Properties Analysis

The physical properties such as melting temperatures of the N-(chlorophenyl)pyridinecarboxamides depend on lattice energy and molecular symmetry, following Carnelley’s rule. This suggests that the melting point of "N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride" could also be predicted based on these factors . The chemical properties, such as the potential for hydrogen bonding and the influence of chlorine on molecular orientation, are highlighted in the crystal structure analyses of related compounds . These properties are crucial for understanding the behavior of "N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride" in different environments.

Wissenschaftliche Forschungsanwendungen

Synthese von antiviralen Verbindungen

Ausgehend von 4-Chlorbenzoesäure wurden neue 5-(4-Chlorphenyl)-N-substituierte-N-1,3,4-Thiadiazol-2-sulfonamid-Derivate synthetisiert . Diese Verbindungen haben eine gewisse Aktivität gegen das Tabakmosaikvirus gezeigt .

Antibakterielle und antiproliferative Mittel

Es wurden Bemühungen unternommen, die pharmakologischen Aktivitäten neu synthetisierter N-(4-(4-Bromphenyl)thiazol-2-yl)-2-Chloracetamid-Derivate zu untersuchen . Diese Verbindungen haben eine vielversprechende antimikrobielle Aktivität gegen bakterielle (grampositive und gramnegative) und Pilzarten gezeigt . Sie haben auch eine Antikrebsaktivität gegen die östrogenrezeptor-positive menschliche Brustadenokarzinom-Zellinie (MCF7) gezeigt .

Synthese von difunktionellen Polysulfonen

Difunktionelle Poly(arylenether-sulfon)-Makromonomere wurden erfolgreich über eine nucleophile aromatische Substitutions-Polykondensationsreaktion synthetisiert . Dieser Prozess beinhaltete die Verwendung von Verbindung 1 und aromatischen Diolen 2–4 in Gegenwart von Kaliumcarbonat in N,N-Dimethylacetamid (DMAc) unter Stickstoffstrom .

Synthese von Sulfonamid-Derivaten

Es wurde berichtet, dass Sulfonamid-Derivate antifungizide und herbizide Eigenschaften für potenzielle landwirtschaftliche Anwendungen besitzen . Die Verbindung kann bei der Synthese dieser Derivate verwendet werden .

Synthese von 1,3,4-Thiadiazolen

Bestimmte 1,3,4-Thiadiazole, die von verschiedenen Gruppen hergestellt wurden, haben oft andere interessante biologische Aktivitäten gezeigt, z. B. antikonvulsive, antimykotische und antibakterielle Eigenschaften

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

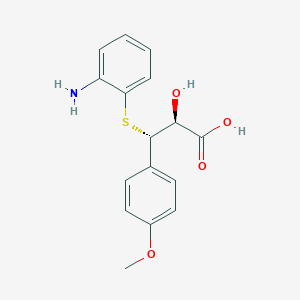

IUPAC Name |

N-(4-chlorophenyl)-N-methylcarbamothioyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NS/c1-11(8(10)12)7-4-2-6(9)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKGEGFTMBPCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)Cl)C(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374041 | |

| Record name | ST51041513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10218-95-8 | |

| Record name | ST51041513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10218-95-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)

![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)

![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)